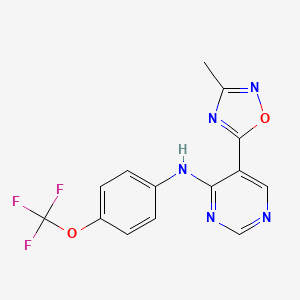

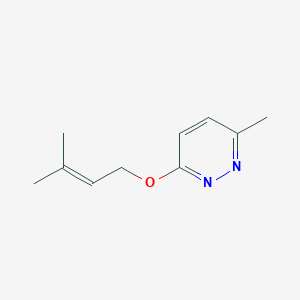

![molecular formula C23H17N3O5 B2373530 N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251680-97-3](/img/structure/B2373530.png)

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol (also known as methylenedioxyphenyl) group , the 1,8-naphthyridine core , and a carboxamide group. These groups are often found in biologically active compounds, including pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol group, the 1,8-naphthyridine core, and the carboxamide group. The benzodioxol group is a benzene ring with two oxygen atoms forming a dioxolane ring . The 1,8-naphthyridine core is a two-ring system with nitrogen atoms at the 1 and 8 positions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. The benzodioxol group might undergo electrophilic aromatic substitution or could be cleaved under acidic or basic conditions. The naphthyridine core might undergo reactions typical of aromatic heterocycles, such as electrophilic or nucleophilic substitution .科学的研究の応用

Anticancer Evaluation

Naphthyridine derivatives have been synthesized and evaluated for their anticancer properties. One study synthesized 1,3,4-oxadiazole derivatives from Schiff base corresponding hydrazides and found one compound to be notably active against breast cancer cell lines, while others showed moderate activity Salahuddin et al., 2014.

Antiviral Activity

Another area of application is in the development of HIV-integrase inhibitors. Research in this domain led to the discovery of naphthyridinone derivatives with potent antiviral activity in cellular assays, demonstrating low nanomolar IC(50) values in an HIV-integrase strand transfer assay Boros et al., 2009.

Tachykinin Receptor Antagonists

Naphthyridine derivatives have also been explored for their potential in treating bladder function disorders through the synthesis of cyclic analogues demonstrating NK(1) antagonistic activities. These compounds showed promising results in both in vitro and in vivo evaluations Natsugari et al., 1999.

Luminescent Properties

In the field of materials science, naphthyridine derivatives have been identified for their aggregation-enhanced emission (AEE) properties. The studies demonstrate the potential of these compounds in developing luminescent materials, with properties such as mechano-chromism and multi-stimuli responsiveness Srivastava et al., 2017.

Antibacterial and Anti-inflammatory Activities

Naphthyridine derivatives have exhibited significant antibacterial and anti-inflammatory activities, including potent effects against a range of bacterial strains and in vitro anticancer potential. These findings highlight their potential for development into therapeutic agents Madaan et al., 2013.

作用機序

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c27-20-16-7-4-10-24-21(16)26(15-5-2-1-3-6-15)23(29)19(20)22(28)25-12-14-8-9-17-18(11-14)31-13-30-17/h1-11,27H,12-13H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHHUMXZDCWLGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)

![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)

![3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2373454.png)

![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)

![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)